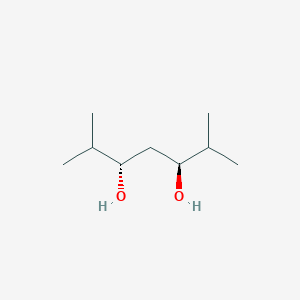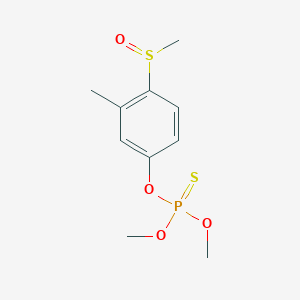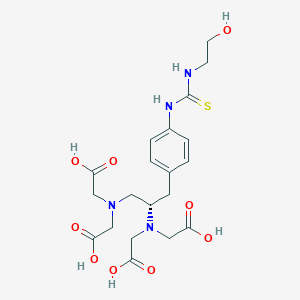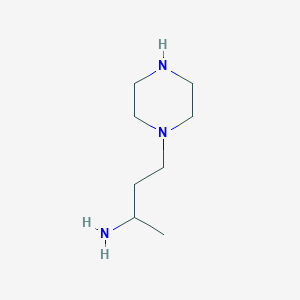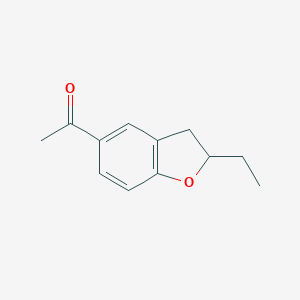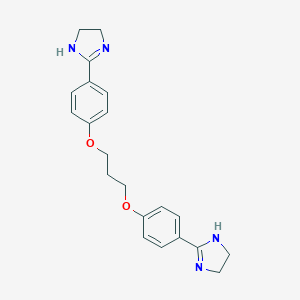
1,3-Di(4-imidazolinophenoxyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(4-imidazolinophenoxyl)propane, commonly known as DIPPM, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DIPPM is a redox-active molecule that can act as a radical scavenger and antioxidant. It has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental remediation.
Mecanismo De Acción
DIPPM exerts its antioxidant and radical scavenging properties through its ability to undergo reversible redox reactions. It can donate or accept electrons, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues. DIPPM has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
DIPPM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective properties. It has been shown to reduce oxidative stress and inflammation in various cell types and tissues. DIPPM has also been shown to protect against ischemia-reperfusion injury and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DIPPM in lab experiments is its potent antioxidant and radical scavenging properties. It can be used to protect cells and tissues from oxidative damage and to study the effects of oxidative stress on various biological processes. However, one of the limitations of using DIPPM is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Direcciones Futuras
There are several future directions for the research on DIPPM. One potential area of research is the development of DIPPM-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the environmental applications of DIPPM, including its potential use in the remediation of contaminated soils and water. Additionally, further studies are needed to elucidate the mechanism of action of DIPPM and its potential side effects at high concentrations.
Métodos De Síntesis
The synthesis of DIPPM involves the reaction of 4,5-dihydroxy-1,3-benzenedisulfonic acid with 4,5-diamino-1,2-dihydro-2-imidazolone to form the intermediate compound, which is then reacted with 1,3-dibromo-2-propanol to yield DIPPM. The synthesis process is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
DIPPM has been extensively studied for its potential applications in various fields of science. In medicine, DIPPM has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
129073-92-3 |
|---|---|
Nombre del producto |
1,3-Di(4-imidazolinophenoxyl)propane |
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25) |
Clave InChI |
PSXUKPCAIKETHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
Otros números CAS |
129073-92-3 |
Sinónimos |
1,3-di(4-imidazolinophenoxyl)propane DIPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



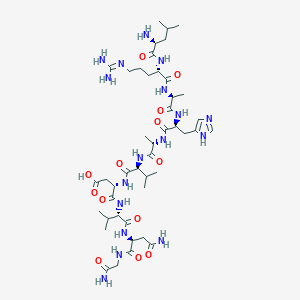
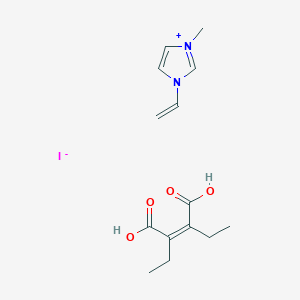
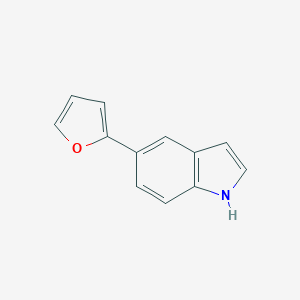

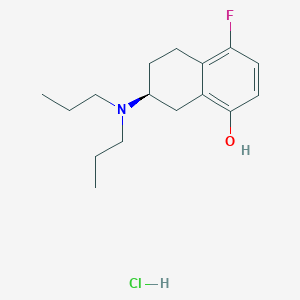
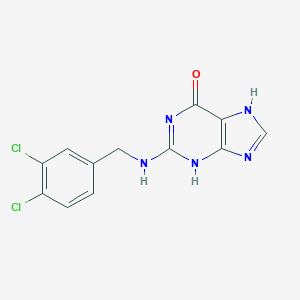
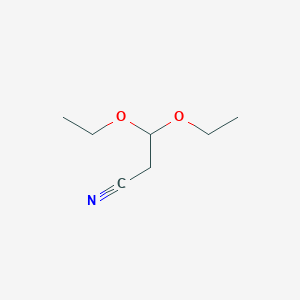
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
